molecular formula C11H13N3O2S2 B2384039 4-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide CAS No. 610275-82-6

4-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide

Cat. No. B2384039
M. Wt: 283.36
InChI Key: RPFPJUZFZBAAPP-UHFFFAOYSA-N
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Description

“4-(2-amino-1,3-thiazol-4-yl)phenol” is a small molecule that belongs to the class of organic compounds known as 2,4-disubstituted thiazoles . These are compounds containing a thiazole ring substituted at the positions 2 and 3 .


Molecular Structure Analysis

The molecular structure of “4-(2-amino-1,3-thiazol-4-yl)phenol” consists of a thiazole ring attached to a phenol group . The empirical formula is C9H8N2OS, and the molecular weight is 192.24 .


Physical And Chemical Properties Analysis

This compound is a solid . The InChI key is QGSJYYIRAFRPIT-UHFFFAOYSA-N .

Scientific Research Applications

Mixed-Ligand Copper(II)-Sulfonamide Complexes

  • A study investigated the DNA binding, cleavage, genotoxicity, and anticancer activity of mixed-ligand copper(II)-sulfonamide complexes. These complexes showed varying degrees of DNA binding affinity, DNA cleavage ability, and antiproliferative activity against yeast and human tumor cells. The results highlighted the role of N-sulfonamide derivatives in DNA interaction and the induction of cell death, primarily through apoptosis (González-Álvarez et al., 2013).

Photodynamic Therapy and Anticancer Applications

New Zinc Phthalocyanine with Benzenesulfonamide Derivative Groups

  • A study synthesized and characterized new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. These compounds exhibited promising properties for photodynamic therapy applications, including high singlet oxygen quantum yield and suitable photodegradation quantum yield, indicating their potential as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Novel Anticancer Agents Development

Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents

  • A study synthesized novel aminothiazole-paeonol derivatives and evaluated their anticancer effects on various cancer cell lines. Some compounds exhibited high anticancer potential, especially against human gastric adenocarcinoma and colorectal adenocarcinoma cells. These findings suggest that aminothiazole-paeonol derivatives could be promising lead compounds for developing new anticancer agents (Tsai et al., 2016).

Nanosized Metal Complexes for Anticancer Activity

Nanosized Mono- and Homobi-nuclear Metal Complexes of Sulfathiazole Azo Dye Ligand

  • Research synthesized nanosized mono- and homobi-nuclear metal complexes of a sulfathiazole azo dye ligand for developing new anticancer agents. The complexes were characterized and evaluated for DNA-binding affinity and anticancer activity against breast and liver carcinoma cells. The results demonstrated significant anticancer potential, making these complexes promising candidates for cancer therapy (Khedr, El‐Ghamry, Kassem, Saad, & El-Guesmi, 2019).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S2/c1-14(2)18(15,16)9-5-3-8(4-6-9)10-7-17-11(12)13-10/h3-7H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFPJUZFZBAAPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide

CAS RN

610275-82-6
Record name 4-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzene-1-sulfonamide
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